Sodium bromite

Vue d'ensemble

Description

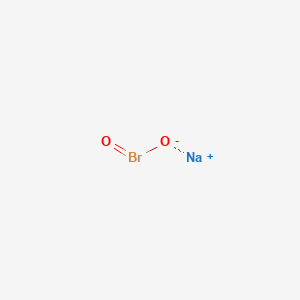

Sodium bromite is a sodium salt of bromous acid. Its trihydrate, NaBrO2·3H2O, has been isolated in crystal form . It is used by the textile refining industry as a desizing agent for oxidative starch removal .

Synthesis Analysis

Data for the formation of sodium bromate by the anodic oxidation of sodium bromide solutions is analysed using a mathematical model .

Molecular Structure Analysis

Sodium bromite has a triclinic crystal structure with lattice constants a = 5.42 Å, b = 6.44 Å, c = 9.00 Å, α = 72.8°, β = 87.9°, γ = 70.7° .

Chemical Reactions Analysis

Sodium bromite is used as an oxidizing agent for converting alcohols to aldehydes, such as the conversion of benzyl alcohol to benzaldehyde, and for the Hofmann degradation of amides to amines .

Physical And Chemical Properties Analysis

Sodium bromite has a molar mass of 134.892 g·mol−1 and appears as a yellow solid. The density of its trihydrate is 2.22 g/cm3 .

Applications De Recherche Scientifique

Textile Refining Industry

- Application Summary : Sodium bromite is used by the textile refining industry as a desizing agent for oxidative starch removal .

Organic Chemistry

- Application Summary : Sodium bromite is used as an oxidizing agent for converting alcohols to aldehydes, such as the conversion of benzyl alcohol to benzaldehyde, and for the Hofmann degradation of amides to amines .

- Methods of Application : In the conversion of alcohols to aldehydes, sodium bromite is typically mixed with the alcohol in a suitable solvent and heated under reflux. For the Hofmann degradation, the amide is treated with sodium bromite in the presence of a catalytic amount of sodium bromide in aqueous sodium hydroxide .

- Results or Outcomes : The use of sodium bromite in these reactions can lead to the efficient production of aldehydes from alcohols and amines from amides .

Organic Synthesis

- Application Summary : Sodium bromite is used as a bromine source in organic synthesis . It acts as a nucleophile for substitution reactions .

- Results or Outcomes : The use of sodium bromite in these reactions can lead to the efficient production of various brominated organic compounds .

Disinfectant

- Application Summary : Sodium bromite is used as a disinfectant for hot tubs and swimming pools . It serves as a bromine ion reservoir .

- Results or Outcomes : The use of sodium bromite in this context can result in cleaner, safer water in pools and hot tubs .

Preparation of Other Bromine Compounds

- Application Summary : Sodium bromite is widely used for the preparation of other bromides in organic synthesis and other areas .

- Methods of Application : Sodium bromite acts as a source of the bromide nucleophile to convert alkyl chlorides to more reactive alkyl bromides by the Finkelstein reaction .

- Results or Outcomes : The use of sodium bromite in these reactions can lead to the efficient production of various brominated organic compounds .

Dyeing Processes

Safety And Hazards

When handling Sodium bromite, it is advised to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

sodium;bromite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BrHO2.Na/c2-1-3;/h(H,2,3);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCVSSWORUBFET-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Br=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaBrO2, BrNaO2 | |

| Record name | sodium bromite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_bromite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884388 | |

| Record name | Bromous acid, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium bromite | |

CAS RN |

7486-26-2 | |

| Record name | Sodium bromite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007486262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromous acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromous acid, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium bromite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM BROMITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H88G310G41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dihydrospiro[indene-2,4'-piperidine]](/img/structure/B1324404.png)

![5-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1324408.png)